

Application Notes: Utilizing AM-095 Sodium in a GTPyS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	AM-095 Sodium				
Cat. No.:	B560099	Get Quote			

Introduction

AM-095 Sodium is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including fibrosis.[1][2][3] The GTPγS binding assay is a functional, cell-free method used to measure the activation of G proteins following the stimulation of a GPCR.[4] This assay quantifies the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit of the heterotrimeric G protein complex upon receptor activation. As an antagonist, AM-095 is expected to inhibit the LPA-induced stimulation of [35S]GTPγS binding to membranes expressing the LPA1 receptor. These application notes provide a detailed protocol for utilizing **AM-095 Sodium** in a GTPγS binding assay to determine its inhibitory potency (IC₅₀).

Principle of the Assay

In the resting state, GPCRs are associated with a heterotrimeric G protein complex ($G\alpha$, $G\beta$, and $G\gamma$ subunits) with GDP bound to the $G\alpha$ subunit. Upon agonist binding to the GPCR, a conformational change occurs, which catalyzes the exchange of GDP for GTP on the $G\alpha$ subunit. This leads to the dissociation of the $G\alpha$ -GTP and $G\beta\gamma$ subunits, which then modulate the activity of downstream effectors. The GTP γ S binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [35 S]GTP γ S. When an agonist stimulates the receptor, it promotes the binding of [35 S]GTP γ S to the $G\alpha$ subunit. The amount of bound [35 S]GTP γ S is proportional to the extent of G protein activation and can be quantified by scintillation counting. AM-095, as



an LPA1 antagonist, will compete with the agonist (LPA) for binding to the LPA1 receptor, thereby inhibiting the agonist-induced G protein activation and subsequent [35S]GTPyS binding.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of AM-095 in various functional assays.

Parameter	Receptor	Cell Line	Value	Reference
IC50 (GTPyS binding)	Human LPA1	CHO cell membranes	0.98 μΜ	[1][5][6][7]
IC₅₀ (GTPyS binding)	Mouse LPA1	CHO cell membranes	0.73 μΜ	[1][5][6][7]
IC50 (Calcium Flux)	Human LPA1	CHO cells	0.025 μΜ	[5][8]
IC50 (Calcium Flux)	Mouse LPA1	CHO cells	0.023 μΜ	[5][8]
IC ₅₀ (Chemotaxis)	Mouse LPA1	CHO cells	778 nM	[5]
IC ₅₀ (Chemotaxis)	Human A2058 melanoma cells	Endogenous LPA1	233 nM	[5]

Experimental Protocols

Materials and Reagents

- AM-095 Sodium
- Lysophosphatidic Acid (LPA) (e.g., 18:1 LPA)
- [35S]GTPyS
- GDP (Guanosine 5'-diphosphate)



- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
- NaCl (Sodium chloride)
- MgCl₂ (Magnesium chloride)
- Saponin
- Fatty acid-free Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)
- Cell membranes prepared from Chinese Hamster Ovary (CHO) cells overexpressing recombinant human or mouse LPA1.
- DMSO (Dimethyl sulfoxide)
- Scintillation cocktail
- Glass fiber filter mats (e.g., UniFilter GF/B)
- 96-well microplates
- Brandel 96-tip cell harvester (or equivalent)
- Microplate scintillation counter

Assay Buffer Preparation

Prepare the assay buffer with the following components: 50 mM HEPES, pH 7.4-7.5, 100 mM NaCl, 10 mM MgCl₂, and 50 μ g/mL saponin.[5] On the day of the experiment, add 0.2% fatty acid-free HSA.[5]

Detailed Protocol for GTPyS Binding Assay

- Preparation of Reagents:
 - Prepare a stock solution of AM-095 Sodium in DMSO. Create a serial dilution of AM-095 in DMSO to achieve the desired final concentrations for the assay.
 - Prepare a stock solution of LPA in a suitable vehicle (e.g., fatty acid-free BSA solution).



- Prepare a working solution of [35S]GTPyS (e.g., 0.1 nM final concentration) in the assay buffer.[5]
- Prepare a working solution of GDP (e.g., 5 μM final concentration) in the assay buffer.[5]
- Assay Procedure:
 - In a 96-well microplate, add the following components in order:
 - Known amounts of AM-095 (diluted in DMSO) or vehicle (DMSO) for control wells.[5]
 - 25 to 40 μg of cell membranes (hLPA1/CHO or mLPA1/CHO).[5]
 - The [35S]GTPyS and GDP working solution.
 - To determine the antagonist activity of AM-095, add LPA to a final concentration that stimulates significant [35S]GTPyS binding (e.g., 900 nM LPA 18:1).[5]
 - To test for potential agonist effects of AM-095, omit the addition of LPA.[5]
 - The final reaction volume should be consistent across all wells.
- Incubation:
 - Incubate the reaction plate for 30 minutes at 30°C.[5]
- Termination and Filtration:
 - Terminate the reaction by rapidly harvesting the membranes onto glass fiber filter mats using a cell harvester.[5]
 - Wash the filters three times with cold wash buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂).[5]
- Detection:
 - o Dry the filter mats and add a scintillation cocktail.
 - Measure the radioactivity bound to the filters using a microplate scintillation counter.

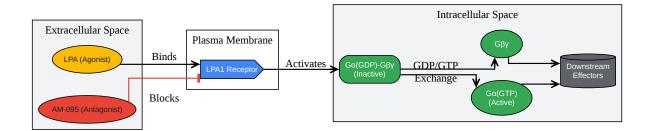


• Data Analysis:

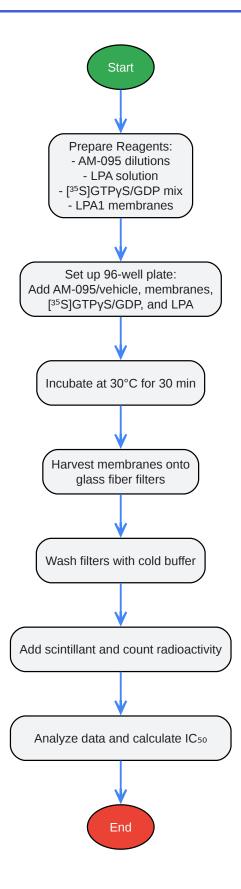
- Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of unlabeled GTPyS) from the total binding.
- Plot the percentage of inhibition of LPA-stimulated [35S]GTPyS binding as a function of the AM-095 concentration.
- Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

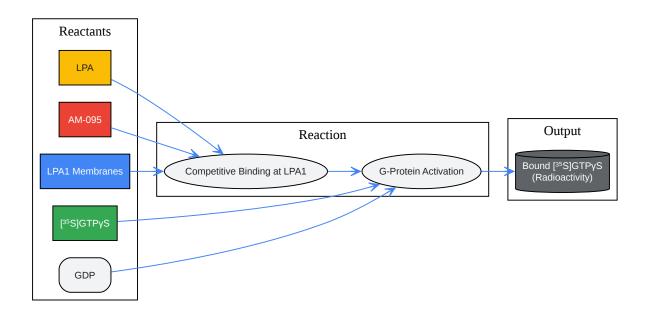












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- To cite this document: BenchChem. [Application Notes: Utilizing AM-095 Sodium in a GTPyS Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560099#using-am-095-sodium-in-a-gtp-s-binding-assay]

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